molecular formula C16H22N2O4 B5802794 N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide

N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide

Cat. No. B5802794
M. Wt: 306.36 g/mol
InChI Key: OLTPPLYHNPDGJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide, also known as CCDMC, is a chemical compound that has been synthesized for its potential use in scientific research. CCDMC has gained attention due to its unique structure and potential applications in various fields of research.

Mechanism of Action

The mechanism of action of N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammation in the body. N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide has also been shown to inhibit the activity of certain proteins involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been shown to reduce inflammation in animal models of inflammation, and to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide has also been shown to protect against neurodegeneration in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide has several advantages for use in lab experiments, including its high purity and yield, its unique structure, and its potential applications in various fields of research. However, N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and use it in experiments.

Future Directions

There are several future directions for research on N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide, including further exploration of its mechanism of action, optimization of its synthesis process, and investigation of its potential applications in various fields of research. N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide has the potential to be a valuable tool for scientific research, and further studies are needed to fully understand its potential applications and limitations.

Synthesis Methods

N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzoic acid with cyclohexyl isocyanate to form the intermediate compound, which is then reacted with oxalyl chloride to form the final product, N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide. The synthesis process has been optimized to yield high purity and yield of N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide.

Scientific Research Applications

N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been used in various scientific research applications, including as a fluorescent probe for imaging of cancer cells, a potential anti-cancer agent, and a potential anti-inflammatory agent. N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

properties

IUPAC Name

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] cyclohexanecarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-20-13-9-8-12(10-14(13)21-2)15(17)18-22-16(19)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H2,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTPPLYHNPDGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=NOC(=O)C2CCCCC2)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=N/OC(=O)C2CCCCC2)/N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49723598
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] cyclohexanecarboxylate

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